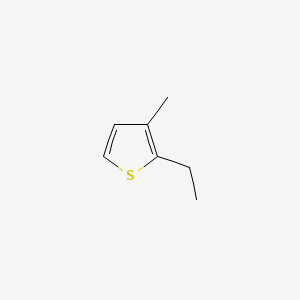![molecular formula C17H13N5O2 B12644011 2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid](/img/structure/B12644011.png)
2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid is a complex organic compound that features both indazole and triazole moieties These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid typically involves multi-step reactions starting from simpler precursorsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to minimize costs and maximize yield. This often includes the use of continuous flow reactors and other advanced technologies to ensure consistent quality and scalability .
化学反応の分析
Types of Reactions
2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
科学的研究の応用
2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Its potential pharmacological properties are being explored for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole and triazole rings can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Indazole derivatives: These compounds share the indazole moiety and have similar biological activities.
Triazole derivatives: These compounds contain the triazole ring and are known for their wide range of pharmacological properties.
Uniqueness
What sets 2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid apart is the combination of both indazole and triazole rings in a single molecule. This unique structure allows it to interact with multiple biological targets, potentially leading to synergistic effects and enhanced biological activity .
特性
分子式 |
C17H13N5O2 |
|---|---|
分子量 |
319.32 g/mol |
IUPAC名 |
2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid |
InChI |
InChI=1S/C17H13N5O2/c23-16(24)9-11-4-3-5-12(8-11)22-10-15(19-21-22)17-13-6-1-2-7-14(13)18-20-17/h1-8,10H,9H2,(H,18,20)(H,23,24) |
InChIキー |
WDXUUUIJALFWAA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NN2)C3=CN(N=N3)C4=CC=CC(=C4)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethanone, 2-(cyclopropylaMino)-1-[4-[(2,4-dichlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-](/img/structure/B12643949.png)









![Benzoic acid, 2-(3-bromophenoxy)-4-[(1R)-1-[(3S)-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-piperidinyl]-3,3-dimethylbutyl]-](/img/structure/B12644031.png)

